molecular formula C28H29N5O2 B2730631 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1251624-48-2

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B2730631
CAS No.: 1251624-48-2
M. Wt: 467.573
InChI Key: NXDFNRAQSSZTKC-UHFFFAOYSA-N
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Description

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the molecule.

Scientific Research Applications

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to the active site of enzymes or receptors. The piperidine and pyridine rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Compared to these compounds, 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide features a unique combination of structural elements that may confer distinct biological activities and applications.

Properties

IUPAC Name

1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2/c34-27(30-18-7-11-21-9-3-1-4-10-21)23-15-19-33(20-16-23)26-24(14-8-17-29-26)28-31-25(32-35-28)22-12-5-2-6-13-22/h1-6,8-10,12-14,17,23H,7,11,15-16,18-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFNRAQSSZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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